3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by iodination of the benzoic acid derivative. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The iodination can be performed using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Deprotection Reactions: The primary product is the free amine derivative of the benzoic acid.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo selective reactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid primarily involves its reactivity due to the presence of the Boc-protected amine and iodine substituent. The Boc group provides protection during synthetic steps and can be removed to reveal the reactive amine. The iodine atom allows for further functionalization through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: Similar in having a Boc-protected amine group.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Another compound with a Boc-protected amine.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid is unique due to the combination of the Boc-protected amine and the iodine substituent on the benzoic acid core. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H14INO4 |
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Molecular Weight |
363.15 g/mol |
IUPAC Name |
4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PRTQZMDTSIRQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)I |
Origin of Product |
United States |
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